1-(2-BROMOETHYL)CYCLOHEXAN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hydroxyl group and a bromoethyl group
Vorbereitungsmethoden
The synthesis of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with hydrobromic acid (HBr) in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete bromination. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-BROMOETHYL)CYCLOHEXAN-1-OL can be compared with other similar compounds such as:
1-(2-Chloroethyl)cyclohexanol: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)cyclohexanol: Contains an iodoethyl group, which can lead to different reactivity and applications.
1-(2-Bromoethyl)cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Eigenschaften
Molekularformel |
C8H15BrO |
---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
1-(2-bromoethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7H2 |
InChI-Schlüssel |
MPAIFPAUJJNGIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCBr)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.